molecular formula C19H17FN4O4S2 B470896 N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392297-80-2

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B470896
CAS No.: 392297-80-2
M. Wt: 448.5g/mol
InChI Key: UOMYPGIDWTVVCK-UHFFFAOYSA-N
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Description

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a fluorinated aniline moiety, and a dimethoxybenzamide group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization. The fluorinated aniline derivative is then introduced through a nucleophilic substitution reaction. The final step involves coupling the thiadiazole intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group will produce the corresponding alcohol.

Scientific Research Applications

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A fluorinated analog of ketamine with similar structural features.

    tert-Butyl carbamate: Another compound with a carbamate group, used in various chemical applications.

Uniqueness

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide stands out due to its unique combination of a thiadiazole ring, a fluorinated aniline moiety, and a dimethoxybenzamide group. This combination imparts specific chemical reactivity and biological activity that differentiates it from other similar compounds.

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S2/c1-27-14-8-3-11(9-15(14)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-13-6-4-12(20)5-7-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMYPGIDWTVVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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